6,6-Diethoxyhexanoic acid

Description

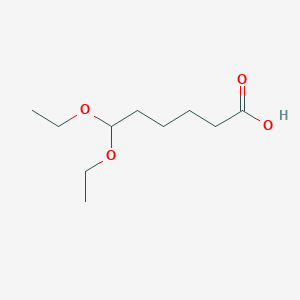

6,6-Diethoxyhexanoic acid (CAS 155200-43-4) is a substituted hexanoic acid derivative featuring two ethoxy (-OCH₂CH₃) groups at the 6th carbon position of the carboxylic acid chain. Its molecular formula is C₁₀H₂₀O₄, with a molecular weight of 204.27 g/mol. The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its ethoxy groups act as protective moieties for carboxylic acid functionalities during multi-step reactions .

Key properties include:

- Reactivity: The ethoxy groups can undergo hydrolysis under acidic or basic conditions to regenerate the parent hexanoic acid.

Properties

IUPAC Name |

6,6-diethoxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-3-13-10(14-4-2)8-6-5-7-9(11)12/h10H,3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPUQHLXHMKNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCC(=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethoxyhexanoic acid typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:

Esterification: Hexanoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl hexanoate.

Ethoxylation: Ethyl hexanoate is then subjected to ethoxylation using ethylene oxide under basic conditions to introduce the ethoxy groups at the sixth carbon position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

Catalyst Optimization: Employing optimized catalysts to enhance reaction rates and yields.

Purification: Implementing purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6,6-Diethoxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Results in the formation of substituted hexanoic acid derivatives.

Scientific Research Applications

Chemistry: 6,6-Diethoxyhexanoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds and as a probe in metabolic studies.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug delivery agent and its bioactivity in various medical applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,6-Diethoxyhexanoic acid involves its interaction with specific molecular targets and pathways. The ethoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical processes. It can act as a substrate for enzymes, influencing metabolic pathways and exerting its effects through the formation of active metabolites.

Comparison with Similar Compounds

6-Fluorohexanoic Acid (CAS 373-05-7)

- Structure : C₆H₁₁FO₂, featuring a fluorine atom at the 6th carbon.

- Properties: Higher polarity than 6,6-diethoxyhexanoic acid due to the electronegative fluorine substituent, leading to increased water solubility. Reactivity: The fluorine atom enhances resistance to hydrolysis compared to ethoxy groups, making it more stable in aqueous environments .

- Applications : Used in peptide synthesis and as a building block for fluorinated polymers.

Hexa-2,4-dienoic Acid (CAS 110-44-1)

- Structure: Unsaturated hexenoic acid with conjugated double bonds at positions 2 and 3.

- Properties: Lower thermal stability due to conjugation, contrasting with the stability of this compound. Reactivity: Prone to Diels-Alder reactions, unlike the ethoxy-protected acid .

- Applications : Intermediate in flavoring agents and polymer crosslinking.

Adipic Acid (CAS 124-04-9)

- Structure : Dicarboxylic acid (HOOC-(CH₂)₄-COOH).

- Properties: High crystallinity and melting point (152°C) compared to the liquid/gel state of this compound. Reactivity: Participates in polycondensation reactions to form nylon 6,6, unlike the mono-functional this compound .

- Applications : Primary use in nylon 6,6 production (90% of global demand).

2-Ethylhexanoic Acid (CAS 149-57-5)

- Structure : Branched-chain carboxylic acid with an ethyl group at the 2nd carbon.

- Properties: Higher hydrophobicity than this compound due to branching. Reactivity: Used as a corrosion inhibitor and plasticizer precursor, contrasting with the protective role of ethoxy groups .

- Applications : Metalworking fluids, PVC stabilizers.

Comparative Data Table

Research Findings and Industrial Relevance

- This compound: Limited direct industrial use but critical in protecting carboxylic acid groups during multi-step syntheses. Its hydrolysis releases hexanoic acid, a precursor for esters and amides .

- Adipic Acid : Dominates the polyamide market, with a projected CAGR of 3.74% (2021–2035) due to demand for nylon 6,6 in automotive and textiles .

- 6-Fluorohexanoic Acid: Growing importance in medicinal chemistry for introducing fluorine into bioactive molecules .

Biological Activity

6,6-Diethoxyhexanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Properties

Research has indicated that various fatty acids, including hexanoic acid derivatives, exhibit significant antibacterial properties. Hexanoic acid itself has been noted for its ability to disrupt bacterial membranes and inhibit growth in various pathogens. The presence of this compound may enhance these properties due to its structural modifications.

Table 1: Antibacterial Activity of Hexanoic Acid Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogens |

|---|---|---|

| Hexanoic Acid | 39 µg/mL | Bacillus cereus, Enterococcus faecalis |

| This compound | TBD | TBD |

The mechanisms through which hexanoic acid and its derivatives exert their antibacterial effects include:

- Membrane Disruption : Short-chain fatty acids can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzyme Activity : These compounds can interfere with essential metabolic processes in bacteria, leading to cell death.

- pH Modulation : They can lower intracellular pH, further inhibiting bacterial growth.

Study on Antimicrobial Activity

A study conducted by Al-Rubaye et al. highlighted the antimicrobial effects of various Streptomyces species that produce short-chain fatty acids. Among these, hexanoic acid was identified as a key antibacterial agent. The study reported inhibition zones against pathogens such as Salmonella enteritidis and Pseudomonas aeruginosa, suggesting that derivatives like this compound could possess similar or enhanced activities due to their structural complexity .

In Silico Studies

In silico studies have been employed to predict the biological activities of fatty acid derivatives. These studies often utilize quantitative structure-activity relationship (QSAR) models to assess potential toxicity and efficacy in various biological systems. For this compound, preliminary QSAR assessments indicate a favorable profile for antibacterial activity while showing low mutagenic potential .

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Electrostatic discharge (ESD) precautions are essential due to the compound’s low conductivity. Document hazard assessments per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.